2-(3-Methoxy-piperidin-1-yl)-ethylamine 2-(3-Methoxy-piperidin-1-yl)-ethylamine
Brand Name: Vulcanchem
CAS No.: 911300-67-9
VCID: VC3281444
InChI: InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
SMILES: COC1CCCN(C1)CCN
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol

2-(3-Methoxy-piperidin-1-yl)-ethylamine

CAS No.: 911300-67-9

Cat. No.: VC3281444

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxy-piperidin-1-yl)-ethylamine - 911300-67-9

Specification

CAS No. 911300-67-9
Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
IUPAC Name 2-(3-methoxypiperidin-1-yl)ethanamine
Standard InChI InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3
Standard InChI Key YLFKHSSCRULOOM-UHFFFAOYSA-N
SMILES COC1CCCN(C1)CCN
Canonical SMILES COC1CCCN(C1)CCN

Introduction

Chemical Structure and Properties

Molecular Structure

2-(3-Methoxy-piperidin-1-yl)-ethylamine features a piperidine ring as its core structural component, with a methoxy group (-OCH₃) at the carbon-3 position and an ethylamine chain (-CH₂CH₂NH₂) extending from the nitrogen at position 1. This structure shares similarities with other piperidine derivatives found in pharmaceutical research, though it differs notably from compounds like 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride in the position and nature of its substituents.

The molecular structure can be represented using the following key identifiers:

ParameterValue
Molecular FormulaC₈H₁₈N₂O
Expected Molecular WeightApproximately 158.24 g/mol
Structural FeaturesPiperidine ring, methoxy group, ethylamine chain

Unlike 2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine (CAS: 889939-86-0), our target compound lacks the phenyl ring and has the methoxy group directly on the piperidine ring rather than on a phenyl substituent.

Physical Properties

While specific experimental data for 2-(3-Methoxy-piperidin-1-yl)-ethylamine is limited in the available literature, its physical properties can be predicted based on similar compounds:

PropertyExpected Characteristics
Physical StateLikely a colorless to pale yellow liquid or crystalline solid at room temperature
SolubilityLikely soluble in polar organic solvents (ethanol, methanol, chloroform)
Boiling PointEstimated to be >200°C at atmospheric pressure
pH in SolutionBasic due to the presence of amine groups

The compound would likely form salts readily with acids due to the presence of two basic nitrogen atoms - one in the piperidine ring and one in the terminal primary amine.

Chemical Reactivity

2-(3-Methoxy-piperidin-1-yl)-ethylamine possesses multiple reactive sites that influence its chemical behavior:

The primary amine group (-NH₂) can participate in numerous reactions typical of primary amines, including nucleophilic substitution, condensation with aldehydes/ketones, and amide formation. This reactivity pattern is similar to that observed in related compounds with terminal amine groups.

The tertiary amine of the piperidine ring can act as a base and nucleophile, though it is less reactive than the primary amine due to steric hindrance. The methoxy group provides additional functionality that can be modified through various synthetic transformations.

Synthesis Methods

Nucleophilic Substitution Approach

A viable synthetic route might involve the reaction of 3-methoxypiperidine with a protected 2-bromoethylamine or similar electrophile, followed by deprotection of the amine group. This approach parallels methods used for the synthesis of other substituted pyridines and piperidines .

Reductive Amination

Another potential approach involves reductive amination between 3-methoxypiperidine and an appropriate aldehyde, followed by reduction of the resulting imine. This method has been employed for similar nitrogen-containing heterocycles as described in synthetic literature .

Reaction Conditions

Based on established procedures for similar compounds, the synthesis would typically require:

Reaction ParameterTypical Conditions
SolventsAnhydrous THF, methanol, or dichloromethane
TemperatureRoom temperature to reflux (depending on specific step)
CatalystsTransition metal catalysts may be required for certain steps
PurificationColumn chromatography, recrystallization

The reaction conditions would need careful optimization to enhance yield and selectivity, particularly to minimize side reactions at the multiple reactive sites present in the molecule.

Related Compounds and Structural Analogues

Comparison with Similar Piperidine Derivatives

Several compounds in the available literature share structural similarities with 2-(3-Methoxy-piperidin-1-yl)-ethylamine:

CompoundSimilaritiesDifferencesReference
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloridePiperidine core with ethylamine chainMethyl group on piperidine nitrogen rather than methoxy at C-3 position
2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylaminePiperidine with methoxy groupMethoxy on phenyl ring, additional phenyl group, methyl at C-4 of piperidine
1-(pyridin-3-yl)azepaneNitrogen heterocyclePyridine rather than piperidine core, different substitution pattern

These structural differences would significantly impact pharmacological properties, binding affinities, and chemical reactivity. The position of the methoxy group on the piperidine ring (position 3) in our target compound would confer different electronic and steric properties compared to compounds with substituents at other positions.

Structure-Activity Relationships

The precise position of substituents on the piperidine ring can dramatically influence biological activity. For instance, compounds with methoxy groups at different positions on aromatic or heterocyclic rings often show varying biological activities due to differences in their interaction with target receptors or enzymes.

The ethylamine chain provides a flexible linker that can adopt multiple conformations, potentially allowing the molecule to adapt to binding pockets in biological targets. This feature is seen in several bioactive piperidine derivatives used in pharmaceutical research.

Biological Activity

Potential ActivityStructural BasisComparable Compounds
Neurotransmitter modulationPiperidine core2-(1-Methyl-piperidin-3-yl)-ethylamine derivatives
Receptor bindingEthylamine chainVarious piperidine-containing pharmaceuticals
Enzyme inhibitionMethoxy substituentMethoxylated heterocycles in medicinal chemistry

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